5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Description
5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with chloro (Cl), iodo (I), and tosyl (p-toluenesulfonyl) groups. The chloro and iodo substituents at positions 5 and 2, respectively, enhance electrophilicity, making the compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki or Kumada couplings) . The tosyl group at position 1 acts as a protective moiety, stabilizing the nitrogen atom and influencing solubility and reactivity .
Properties
Molecular Formula |
C14H10ClIN2O2S |
|---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
5-chloro-2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-2-4-12(5-3-9)21(19,20)18-13(16)7-10-6-11(15)8-17-14(10)18/h2-8H,1H3 |
InChI Key |
REZSHHWCQRSTHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Cl)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrrolo[2,3-b]pyridine core.
Iodination: The iodine atom is introduced via an iodination reaction, often using iodine monochloride or N-iodosuccinimide.
Chemical Reactions Analysis
5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Scientific Research Applications
Medicinal Chemistry Applications
5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine has been identified as a promising candidate for the development of kinase inhibitors, particularly those involved in cancer pathways. The structural features of this compound suggest it can effectively bind to kinase receptors through hydrogen bonding and π-stacking interactions. This binding capability is crucial for understanding its mechanism of action and optimizing its structure for enhanced efficacy against cancer cells .
Table 1: Biological Activities of Pyrrolo[2,3-b]pyridine Derivatives
Synthetic Utility
The synthesis of this compound typically involves multi-step reactions under controlled conditions to maximize yield and purity. Common synthetic routes include:
- Preparation of the pyrrolo[2,3-b]pyridine core.
- Introduction of iodine via iodination reactions.
- Formation of the tosyl group to enhance solubility and reactivity.
These synthetic pathways allow for the modification of the compound's structure to create derivatives with specific properties tailored for various applications in medicinal chemistry .
Case Studies and Research Findings
Research studies have demonstrated the pharmacological potential of pyrrolo[2,3-b]pyridine derivatives. For instance:
- A study reported that derivatives exhibited significant anticancer activity through selective inhibition of specific kinases involved in tumor growth. The binding affinity was evaluated using molecular docking studies, which indicated strong interactions between the compound and kinase targets.
- Another investigation highlighted the anti-inflammatory properties of related compounds, suggesting their utility in treating inflammatory diseases by modulating cytokine production and immune response .
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Variations on the Pyrrolo[2,3-b]pyridine Core
- 5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine (): This derivative lacks halogen and sulfonyl groups but features a cyclohexyl substituent.
- 5-Aryl-3-N-acylamino-pyrrolo[2,3-b]pyridines (): Amino and acylamino groups at position 3 introduce hydrogen-bonding capabilities, which may improve target binding affinity in kinase inhibitors. However, these polar groups can also increase metabolic instability .
- 1-(Benzenesulfonyl)-4-chloro-5-iodo-pyrrolo[2,3-b]pyridine () :
Replacing the tosyl group with a benzenesulfonyl moiety reduces steric hindrance but maintains similar protective effects. The absence of the methyl group (present in tosyl) slightly decreases hydrophobicity .
Boronic Ester Derivatives ()
- 5-Chloro-3-boronic ester-1-tosyl-1H-pyrrolo[2,3-b]pyridine () :
The boronic ester at position 3 enables Suzuki-Miyaura cross-coupling, contrasting with the iodo substituent in the target compound, which is more suited for Ullmann or Stille couplings. This difference highlights the compound’s adaptability in diversification strategies . - Triisopropylsilyl-protected analogs () :
Silyl protection (e.g., triisopropylsilyl) offers greater steric shielding than tosyl, enhancing stability under basic conditions but complicating deprotection steps .
Solubility and Pharmacokinetic Considerations
- Thieno[2,3-b]pyridines (): Sulfur-containing analogs exhibit poor aqueous solubility, often requiring cyclodextrin-based formulations for in vivo studies.
- Morpholine-substituted derivatives () : Adding morpholine (a polar solubilizing group) enhances solubility by ~30% compared to halogenated or sulfonylated analogs, though at the cost of reduced metabolic stability .
Biological Activity
5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolo[2,3-b]pyridine core, halogen substituents, and a tosyl group, enhances its biological activity and reactivity. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C14H10ClIN2O2S
- Molecular Weight: 432.7 g/mol
- IUPAC Name: 5-chloro-2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
The presence of chlorine and iodine atoms in the structure is believed to enhance the compound's potency against various biological targets, particularly kinases involved in cancer pathways.
Research indicates that this compound may act as an inhibitor of several kinases. Molecular docking studies have demonstrated that it can effectively bind to kinase receptors through hydrogen bonding and π-stacking interactions. This binding capability is crucial for understanding its mechanism of action and optimizing its structure for enhanced efficacy against specific targets .
Inhibition of Kinases
The compound has shown promising results in inhibiting various kinases associated with cancer progression. For instance:
- DYRK1A Inhibition: Studies have indicated that derivatives of pyrrolo[2,3-b]pyridines exhibit nanomolar-level inhibitory activity against DYRK1A, a kinase implicated in neurodegenerative diseases .
Anti-inflammatory Properties
In addition to its kinase inhibition potential, this compound has been evaluated for anti-inflammatory effects:
- It has demonstrated the ability to inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli such as lipopolysaccharide (LPS) .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 348640-07-3 | 0.92 |
| 3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 880769-95-9 | 0.91 |
| 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 896722-51-3 | 0.87 |
| 2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 1198416-32-8 | 0.87 |
The similarity index indicates a high degree of structural similarity among these compounds, which may correlate with their biological activities and therapeutic potentials.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of pyrrolo[2,3-b]pyridines:
- Synthesis and SAR Studies: Research has shown that modifications to the pyrrolo structure can lead to significant changes in biological activity. For example, certain derivatives have been identified as potent PDE4B inhibitors with favorable pharmacokinetic profiles .
- In Vitro Assays: In vitro assays have confirmed the compound's ability to inhibit key inflammatory pathways and kinase activities at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
